molecular formula C20H28O3 B14802848 15-Deoxy--12,14-prostaglandin J2

15-Deoxy--12,14-prostaglandin J2

Cat. No.: B14802848
M. Wt: 316.4 g/mol
InChI Key: VHRUMKCAEVRUBK-IMTKWVLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Deoxy–12,14-prostaglandin J2 is a naturally occurring cyclopentenone prostaglandin derived from prostaglandin D2. It is known for its potent anti-inflammatory and anti-tumor properties. This compound is an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation, metabolism, and cell differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Deoxy–12,14-prostaglandin J2 is synthesized from arachidonic acid through a series of enzymatic reactions. The key steps involve the conversion of arachidonic acid to prostaglandin D2 by cyclooxygenase and prostaglandin D synthase. Prostaglandin D2 then undergoes dehydration to form 15-Deoxy–12,14-prostaglandin J2 .

Industrial Production Methods: Industrial production of 15-Deoxy–12,14-prostaglandin J2 typically involves the use of bioreactors to facilitate the enzymatic conversion of arachidonic acid to prostaglandin D2 and subsequently to 15-Deoxy–12,14-prostaglandin J2. The process is optimized for high yield and purity, often involving purification steps such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 15-Deoxy–12,14-prostaglandin J2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core cyclopentenone structure .

Scientific Research Applications

15-Deoxy–12,14-prostaglandin J2 has a wide range of scientific research applications:

Mechanism of Action

15-Deoxy–12,14-prostaglandin J2 exerts its effects primarily through its interaction with PPAR-γ. Upon binding to PPAR-γ, it activates the receptor, leading to the transcription of target genes involved in anti-inflammatory and metabolic processes. Additionally, it can covalently modify cellular proteins via its reactive α,β-unsaturated carbonyl group, affecting various signaling pathways .

Comparison with Similar Compounds

    Prostaglandin D2: The precursor of 15-Deoxy–12,14-prostaglandin J2, involved in various physiological processes.

    Prostaglandin E2: Another prostaglandin with pro-inflammatory effects.

    Prostaglandin F2α: Known for its role in smooth muscle contraction .

Uniqueness: 15-Deoxy–12,14-prostaglandin J2 is unique due to its potent anti-inflammatory and anti-tumor properties, as well as its ability to covalently modify proteins, which is not commonly observed in other prostaglandins .

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(E)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13+/t17-/m0/s1

InChI Key

VHRUMKCAEVRUBK-IMTKWVLRSA-N

Isomeric SMILES

CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.